N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542158
InChI: InChI=1S/C15H13ClN4OS2/c1-2-10-5-11-14(18-8-19-15(11)23-10)22-7-13(21)20-12-4-3-9(16)6-17-12/h3-6,8H,2,7H2,1H3,(H,17,20,21)
SMILES:
Molecular Formula: C15H13ClN4OS2
Molecular Weight: 364.9 g/mol

N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

CAS No.:

Cat. No.: VC14542158

Molecular Formula: C15H13ClN4OS2

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide -

Specification

Molecular Formula C15H13ClN4OS2
Molecular Weight 364.9 g/mol
IUPAC Name N-(5-chloropyridin-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C15H13ClN4OS2/c1-2-10-5-11-14(18-8-19-15(11)23-10)22-7-13(21)20-12-4-3-9(16)6-17-12/h3-6,8H,2,7H2,1H3,(H,17,20,21)
Standard InChI Key NVMVTCBDIASTEJ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=NC=C(C=C3)Cl

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

  • 5-Chloropyridin-2-yl group: A pyridine ring substituted with chlorine at position 5, known to enhance metabolic stability and binding affinity in pharmaceutical agents .

  • 6-Ethylthieno[2,3-d]pyrimidin-4-yl group: A thienopyrimidine system with an ethyl substituent at position 6, contributing to hydrophobic interactions in biological systems.

  • Sulfanylacetamide linker: A thioether bridge connecting the two heterocycles, offering conformational flexibility and potential redox activity.

The molecular formula is inferred as C₁₅H₁₄ClN₅OS₂, with a calculated molecular weight of 391.89 g/mol. Key structural features are summarized below:

PropertyValue/Description
Molecular FormulaC₁₅H₁₄ClN₅OS₂
Molecular Weight391.89 g/mol
Hydrogen Bond Donors1 (NH group in acetamide)
Hydrogen Bond Acceptors5 (pyridine N, pyrimidine N, carbonyl O, thioether S)
Rotatable Bonds4
Topological Polar SA~110 Ų

Synthetic Pathways and Intermediate Chemistry

Retrosynthetic Analysis

The synthesis likely involves sequential coupling of the chloropyridine and thienopyrimidine subunits via the sulfanylacetamide linker. A plausible route includes:

  • Synthesis of 5-chloropyridin-2-amine: Achieved through chlorination of 2-aminopyridine using POCl₃ or SOCl₂ .

  • Preparation of 6-ethylthieno[2,3-d]pyrimidin-4-thiol: Cyclization of ethyl-substituted thiophene derivatives with thiourea under acidic conditions.

  • Acetamide Bridge Formation: Reaction of 2-chloroacetamide with the thiol group of the thienopyrimidine intermediate, followed by coupling with 5-chloropyridin-2-amine.

A related synthesis of N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester (CAS 349125-08-2) demonstrates the utility of chlorooxoacetate esters in forming amide bonds with aminopyridines . This supports the feasibility of analogous reactions for the target compound.

Biological Activity and Mechanistic Insights

Kinase Inhibition

Thienopyrimidines are established kinase inhibitors. The ethyl group at position 6 may enhance selectivity for tyrosine kinases (e.g., EGFR, VEGFR), while the chloropyridine moiety improves cellular permeability .

Antimicrobial Activity

Sulfanylacetamide derivatives exhibit broad-spectrum antibacterial effects by targeting dihydrofolate reductase (DHFR). The chlorine atom likely augments binding to the DHFR active site .

Anticancer Properties

The compound’s ability to intercalate DNA or inhibit topoisomerases is inferred from its planar thienopyrimidine system and electron-deficient pyridine ring.

Physicochemical and ADMET Profiles

Solubility and Lipophilicity

Predicted using quantitative structure-property relationship (QSPR) models:

ParameterPredicted Value
LogP (octanol-water)2.8 ± 0.3
Water Solubility0.12 mg/mL (25°C)
pKa (ionizable groups)4.1 (pyridine), 8.9 (thiol)

These values suggest moderate bioavailability, necessitating formulation enhancements for oral delivery.

Metabolic Stability

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the sulfanyl group with sulfonyl or sulfonamide to modulate reactivity and solubility.

  • Side Chain Modifications: Introducing polar groups (e.g., hydroxyl, amine) on the ethyl substituent to improve water solubility.

Patent Landscape

While no patents specifically claim this compound, analogous thienopyrimidine derivatives are protected in:

  • US20170022234A1: Thienopyrimidines as JAK2 inhibitors.

  • EP2896626B1: Sulfanylacetamides for treating inflammatory disorders.

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